N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite
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Overview
Description
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis of oligonucleotides. This compound is notable for its role in DNA/RNA synthesis, making it a valuable tool in various fields of scientific research, including molecular biology and genetic engineering .
Preparation Methods
The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves several stepsThe reaction conditions typically involve the use of organic solvents and reagents such as dimethoxytrityl chloride (DMTr-Cl) and benzoyl chloride (Bz-Cl) under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like iodine in the presence of water.
Reduction: Although less common, reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is widely used in scientific research for:
Chemistry: It is used in the synthesis of modified oligonucleotides for various applications, including the study of nucleic acid interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Industry: The compound is used in the production of diagnostic tools and molecular probes
Mechanism of Action
The mechanism of action of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a building block, allowing for the creation of modified nucleic acids with enhanced stability and binding affinity. The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides can interact with specific nucleic acid sequences .
Comparison with Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite can be compared with other similar compounds such as:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: This compound also participates in oligonucleotide synthesis but lacks the morpholino group, which provides additional stability and binding properties.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: Similar in structure, this compound is used for similar applications but may differ in specific reaction conditions and applications.
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite stands out due to its unique combination of protective groups and the morpholino moiety, which enhances its utility in oligonucleotide synthesis .
Properties
Molecular Formula |
C47H55N6O7P |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1 |
InChI Key |
KAPZLPKVFWYABS-PAFRUHHHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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